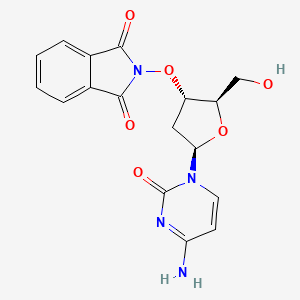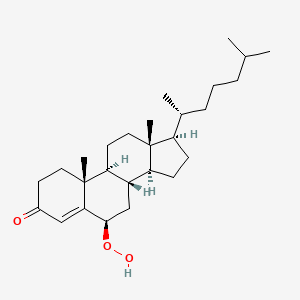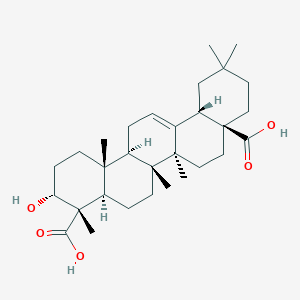
Stibine, tris(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)stibine, is a chemical compound with the formula C₃F₉Sb. It is a colorless, highly toxic gas that is used in various chemical applications. The compound is notable for its trifluoromethyl groups, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stibine, tris(trifluoromethyl)- typically involves the reaction of antimony trichloride (SbCl₃) with trifluoromethylating agents. One common method is the reaction of SbCl₃ with trifluoromethyl lithium (CF₃Li) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of stibine, tris(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Stibine, tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentafluoride (SbF₅) and other fluorinated products.
Reduction: Reduction reactions can convert stibine, tris(trifluoromethyl)- to lower oxidation state antimony compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include fluorine gas (F₂) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Antimony pentafluoride (SbF₅) and other fluorinated antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Stibine, tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and in the study of trifluoromethylation reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of stibine, tris(trifluoromethyl)- involves its ability to donate or accept electrons in chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Stibine (SbH₃): A simpler antimony hydride with different reactivity and applications.
Tris(trifluoromethyl)phosphine (P(CF₃)₃): A phosphorus analog with similar trifluoromethyl groups but different chemical behavior.
Tris(trifluoromethyl)arsine (As(CF₃)₃): An arsenic analog with comparable properties but distinct reactivity.
Uniqueness
Stibine, tris(trifluoromethyl)- is unique due to its combination of antimony and trifluoromethyl groups, which confer specific reactivity and stability
Propiedades
Número CAS |
432-05-3 |
|---|---|
Fórmula molecular |
C3F9Sb |
Peso molecular |
328.78 g/mol |
Nombre IUPAC |
tris(trifluoromethyl)stibane |
InChI |
InChI=1S/3CF3.Sb/c3*2-1(3)4; |
Clave InChI |
AOSPCIFYZZNPGG-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Sb](C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)

![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)


![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)




![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)



